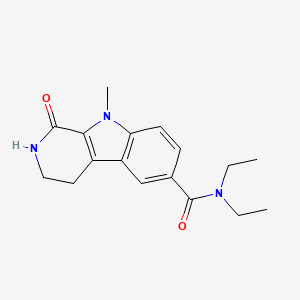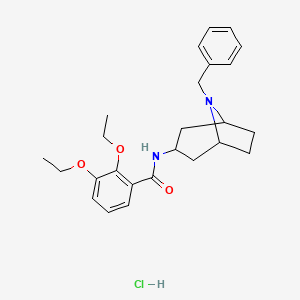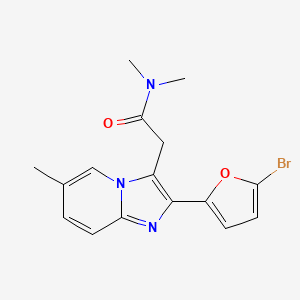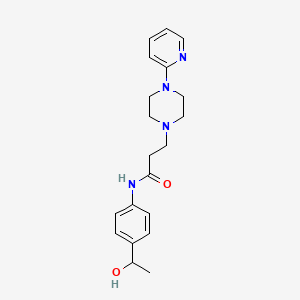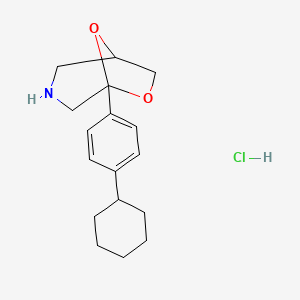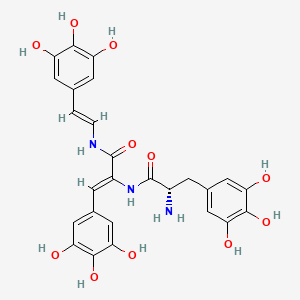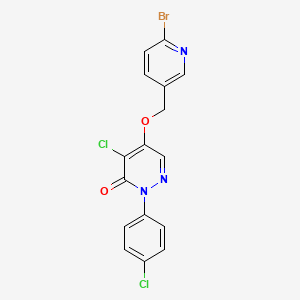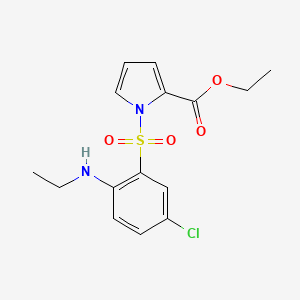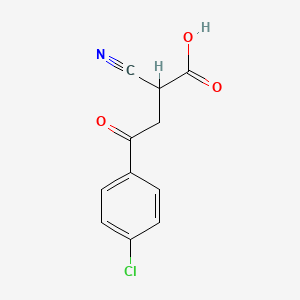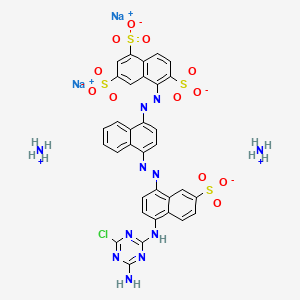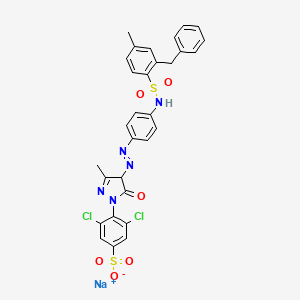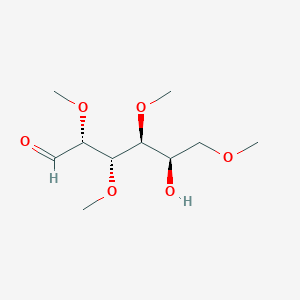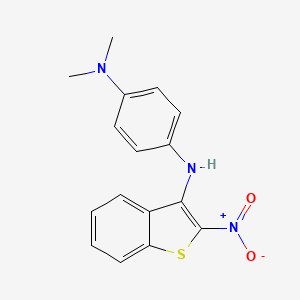
1,4-Benzenediamine, N,N-dimethyl-N'-(2-nitrobenzo(b)thien-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenediamine, N,N-dimethyl-N’-(2-nitrobenzo(b)thien-3-yl)- is a complex organic compound that features a benzenediamine core with dimethyl and nitrobenzo(b)thienyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, N,N-dimethyl-N’-(2-nitrobenzo(b)thien-3-yl)- typically involves multi-step organic reactions. The process begins with the preparation of 1,4-benzenediamine, which is then subjected to dimethylation. The nitrobenzo(b)thienyl group is introduced through a nitration reaction followed by a coupling reaction with the dimethylated benzenediamine. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are employed to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenediamine, N,N-dimethyl-N’-(2-nitrobenzo(b)thien-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
Applications De Recherche Scientifique
1,4-Benzenediamine, N,N-dimethyl-N’-(2-nitrobenzo(b)thien-3-yl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Benzenediamine, N,N-dimethyl-N’-(2-nitrobenzo(b)thien-3-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzenediamine, N,N-dimethyl-: A simpler analog without the nitrobenzo(b)thienyl group.
1,4-Benzenediamine, N,N-diethyl-: Similar structure with ethyl groups instead of methyl groups.
1,4-Benzenediamine, N,N-dimethyl-N’-(2-nitrophenyl)-: Similar structure with a nitrophenyl group instead of nitrobenzo(b)thienyl.
Uniqueness
1,4-Benzenediamine, N,N-dimethyl-N’-(2-nitrobenzo(b)thien-3-yl)- is unique due to the presence of the nitrobenzo(b)thienyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
128554-91-6 |
|---|---|
Formule moléculaire |
C16H15N3O2S |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
4-N,4-N-dimethyl-1-N-(2-nitro-1-benzothiophen-3-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C16H15N3O2S/c1-18(2)12-9-7-11(8-10-12)17-15-13-5-3-4-6-14(13)22-16(15)19(20)21/h3-10,17H,1-2H3 |
Clé InChI |
BZLZLQOQOMLHJR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)NC2=C(SC3=CC=CC=C32)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



